N-o-トリル-ベンゼン-1,2-ジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

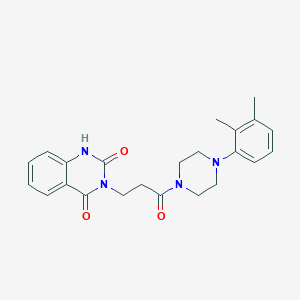

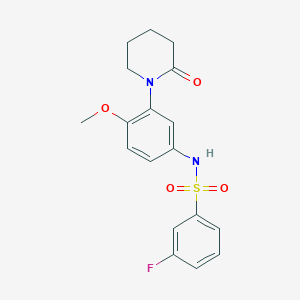

“N-o-tolyl-benzene-1,2-diamine” is a chemical compound that is structurally similar to o-Phenylenediamine (OPD), an organic compound with the formula C6H4(NH2)2 . This aromatic diamine is an important precursor to many heterocyclic compounds . It is a white compound, although samples may appear darker due to oxidation by air .

Synthesis Analysis

The synthesis of N-arylbenzene-1,2-diamines has been studied extensively. A common method involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid . This process yields N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Molecular Structure Analysis

The molecular structure of N-o-tolyl-benzene-1,2-diamine is similar to that of o-Phenylenediamine, which has the formula C6H4(NH2)2 . The compound is isomeric with m-phenylenediamine and p-phenylenediamine .Chemical Reactions Analysis

N-arylbenzene-1,2-diamines are known to undergo various chemical reactions. For instance, o-Phenylenediamine condenses with ketones and aldehydes to give rise to various valuable products . Its reactions with formic acids produce benzimidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of N-o-tolyl-benzene-1,2-diamine are likely to be similar to those of o-Phenylenediamine. The latter is a white solid with a density of 1.031 g/cm3 . It has a melting point of 102 to 104 °C and a boiling point of 252 °C . It is soluble in hot water .科学的研究の応用

- N-o-トリル-ベンゼン-1,2-ジアミン誘導体は、有機触媒として研究されています。 例えば、キラルな(1R,2R)-シクロヘキサン-1,2-ジアミン骨格に1,2-ベンゼンジアミン水素結合ドナーを含む、二機能性非共有結合有機触媒を生成する4段階合成プロセスが開発されました 。これらの有機触媒は、アセチルアセトンをトランス-β-ニトロスチレンにマイケル付加させる反応で試験され、付加生成物を不完全な転換率(最大93%)および最大41%eeのエナンチオ選択性で得ました。

- 特定の溶媒中で4-メトキシアゾベンゼンを照射すると、主要生成物としてN2-アリール-4-メトキシベンゼン-1,2-ジアミンまたは1-アリール-6-メトキシ-2-メチル-1H-ベンゾイミダゾールが選択的に合成されました 。

- 化合物1,4-ベンゼンジアミン、N,N'-混合フェニルおよびトリル誘導体(DAPDまたはBENPAT)は、リスクアセスメントの文脈で研究されています 。ただし、特定のアプリケーションに関するさらなる詳細は必要です。

有機触媒

光レドックス化学

リスクアセスメント

作用機序

The mechanism of action for the synthesis of N-arylbenzene-1,2-diamines involves three main steps: a photoredox reaction between a protonated azobenzene and the solvent to produce the hydrazobenzene; an o-semidine rearrangement of the hydrazobenzene to afford the N2-arylbenzene-1,2-diamine; and a condensation reaction between the N2-arylbenzene-1,2-diamine and acetaldehyde .

特性

IUPAC Name |

2-N-(2-methylphenyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLTULAUWZNIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B2438677.png)

![(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2438681.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2438682.png)

![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2438685.png)

![N-(4-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2438686.png)

![Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2438687.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate](/img/structure/B2438688.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2438690.png)

![3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2438692.png)